6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate
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Overview
Description
6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of bromine, chlorine, and carboxylate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylamine and 6-bromoquinoline-4-carboxylic acid.
Condensation Reaction: The 2,4-dichlorophenylamine is reacted with 6-bromoquinoline-4-carboxylic acid under acidic conditions to form the desired quinoline derivative.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid
- 6-Bromo-4-chloro-2-methylquinoline
- 2-(2,4-Dichlorophenyl)quinoline-4-carboxylate
Uniqueness
6-Bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications. Its specific substitution pattern also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H7BrCl2NO2- |
---|---|
Molecular Weight |
396.0 g/mol |
IUPAC Name |
6-bromo-2-(2,4-dichlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C16H8BrCl2NO2/c17-8-1-4-14-11(5-8)12(16(21)22)7-15(20-14)10-3-2-9(18)6-13(10)19/h1-7H,(H,21,22)/p-1 |
InChI Key |
QLMOXNBPZRWLGQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-] |
Origin of Product |
United States |
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